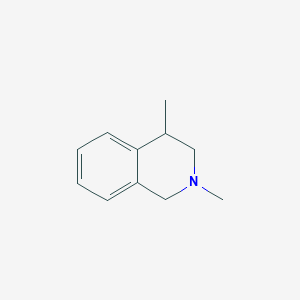
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities and are often found in natural products. The tetrahydroisoquinoline scaffold is a core structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-(haloalkyl)aryl derivatives .
Industrial Production Methods: In industrial settings, the production of tetrahydroisoquinoline derivatives often involves the reduction of isoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol . These methods are scalable and can produce large quantities of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be further hydrogenated to form decahydroisoquinoline.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Haloalkanes or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves several pathways:
Neuroprotection: It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: The compound affects dopamine metabolism, which is crucial in the context of neurodegenerative diseases.
Glutamatergic System: It antagonizes the glutamatergic system, which may contribute to its neuroprotective properties.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which shares the core structure but lacks the methyl groups at positions 2 and 4.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at position 1, known for its neuroprotective properties.
3,4-Dihydroisoquinoline: A partially hydrogenated derivative that serves as an intermediate in various synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2,4-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-9-7-12(2)8-10-5-3-4-6-11(9)10/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
XGXBWNUSKRIFMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC2=CC=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)

![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

